5-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide
Description
Properties
IUPAC Name |
5-acetyl-N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O4S2/c1-10(21)14-5-6-15(25-14)16(22)18-7-8-20-13-9-11(17)3-4-12(13)19(2)26(20,23)24/h3-6,9H,7-8H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSIMBIFFCMFOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCCN2C3=C(C=CC(=C3)F)N(S2(=O)=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide can be approached through several synthetic routes. One common method involves the following steps:
Formation of the Thiophene Moiety: : Thiophene-2-carboxamide is synthesized by reacting 2-thiophenecarboxylic acid with thionyl chloride, followed by amine coupling with an appropriate amine.
Fluorinated Benzo[c][1,2,5]thiadiazole Synthesis: : The synthesis involves the fluorination of benzo[c][1,2,5]thiadiazole using a fluorinating agent like Selectfluor.
Coupling Reaction: : The fluorinated benzo[c][1,2,5]thiadiazole and the thiophene-2-carboxamide are coupled using a peptide coupling reagent such as EDCI/HOBt in an organic solvent like DMF.
Acetylation: : The acetylation of the final compound can be achieved by reacting with acetic anhydride in the presence of a base like pyridine.
Industrial Production Methods
In an industrial setting, the production would likely utilize large-scale batch reactors for each step. Key aspects include stringent control over reaction temperatures, pressures, and the use of high-purity reagents to maximize yield and purity. Continuous flow techniques might be employed for certain steps to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidative reactions to form sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitro groups within the benzo[c][1,2,5]thiadiazole moiety, forming amines.
Substitution: : The fluorine atom can be substituted by nucleophilic aromatic substitution (SNAr) reactions.
Common Reagents and Conditions
Oxidation: : Using agents like hydrogen peroxide or mCPBA.
Reduction: : Utilizing reducing agents like lithium aluminum hydride or palladium on carbon with hydrogen gas.
Substitution: : Employing nucleophiles like amines or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: : Formation of corresponding sulfoxides or sulfones.
Reduction: : Amino derivatives of the original compound.
Substitution: : Various derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Applications
The compound exhibits promising pharmacological properties that make it a candidate for therapeutic applications.
Anticancer Activity
Research indicates that compounds related to 5-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide have shown efficacy in treating various cancer types. The mechanism involves the modulation of nuclear hormone receptors associated with cancer proliferation. In vitro studies have demonstrated significant cytotoxic effects against tumor cell lines, suggesting its potential as an anticancer agent .
Antimicrobial Properties
Studies have reported antimicrobial activity against a range of pathogens. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis. This property could be beneficial in developing new antibiotics to combat resistant strains .
Material Science Applications
The unique chemical structure of this compound also lends itself to applications in material science.
Organic Electronics
Due to its electronic properties, this compound can be utilized in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transport makes it a suitable candidate for enhancing the efficiency of these devices .
Polymer Development
Incorporation into polymer matrices has been explored for developing advanced materials with tailored properties. The compound can enhance thermal stability and mechanical strength in polymer composites, making it valuable in industries requiring robust materials .
Case Studies
Mechanism of Action
The exact mechanism of action can vary based on its application. Generally, its effects can be attributed to:
Molecular Interactions: : Binding to specific enzymes or receptors due to its unique molecular structure.
Pathway Modulation: : Influencing biological pathways, potentially through the inhibition of enzyme activity or modulation of receptor function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Variations in Substituents
a. 5-Chloro-N-[2-(6-Fluoro-3-Methyl-2,2-Dioxidobenzo[c][1,2,5]Thiadiazol-1(3H)-yl)ethyl]Thiophene-2-Carboxamide
- Key Difference : Replaces the 5-acetyl group on the thiophene ring with a chlorine atom.
- This compound is registered under RN 2034239-86-4 and serves as a direct structural analogue .
b. N-Phenyl-5-Thioxo-4,5-Dihydro-1,3,4-Thiadiazole-2-Carboxamide (3a–d)
- Key Difference : Replaces the benzo-thiadiazole core with a simpler 1,3,4-thiadiazole ring. The thioxo group at position 5 introduces sulfur-based reactivity.
- Synthesis: Synthesized via condensation of 2-hydrazino-N-phenyl-2-thioxoacetamide with carbon disulfide under basic conditions, yielding 93% crystalline product (mp 114–116°C) .
- Activity : Exhibits moderate enzyme inhibition (50 µg/ml concentration in Fig. 4 of ), though direct comparison to the target compound is unavailable.
Thiophene-2-Carboxamide Derivatives with Heterocyclic Modifications
a. 5-Amino-3-Methyl-4-[(3-Methyl-5-Oxo-4,5-Dihydro-1H-Pyrazol-1-yl)Carbonyl]Thiophene-2-Carboxamide (6)
- Key Difference : Incorporates a pyrazole ring fused to the thiophene-carboxamide system.
- Synthesis: Reacted with acetylacetone in ethanol, yielding 65% product (mp 208–210°C). IR spectra confirm carbonyl and amide linkages .
- Significance : The pyrazole ring enhances hydrogen-bonding capacity, which may improve solubility compared to the benzo-thiadiazole-based target compound .
b. N-(5-R-Benzyl-1,3-Thiazol-2-yl)Thiophene-2-Carboxamide (5a–h)
- Key Difference : Replaces the benzo-thiadiazole-ethyl linker with a benzyl-thiazole group.
- Activity : Compound 5f (R = 2,4-dichlorobenzyl) shows significant cytotoxic and cytostatic effects, suggesting that benzyl-thiazole derivatives may outperform benzo-thiadiazole analogues in anticancer activity .
Research Findings and Implications
- Synthetic Challenges : The target compound’s benzo-thiadiazole-ethyl linker requires precise control of oxidation states (2,2-dioxide group) during synthesis, as seen in analogues from .
- Bioactivity Gaps: While thiophene-2-carboxamide derivatives like 5f exhibit cytotoxicity , the target compound’s acetyl group may reduce reactivity compared to chloro or amino substituents, necessitating further pharmacological profiling.
Biological Activity
The compound 5-acetyl-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)thiophene-2-carboxamide is a novel synthetic derivative that combines a thiadiazole ring with a thiophene moiety. This unique structure potentially enhances its biological activity, particularly in the realm of anticancer research. The following sections summarize the compound's biological activity based on existing literature and experimental findings.
Chemical Structure and Properties
The compound's molecular formula is C₁₅H₁₄F N₄O₃S₂, and it has a molecular weight of approximately 398.42 g/mol. The presence of electron-withdrawing groups such as fluorine and dioxides in the benzothiadiazole structure is hypothesized to enhance its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and thiophene derivatives exhibit significant biological activities including:
- Anticancer Activity : Many studies have shown that thiadiazole derivatives can inhibit cancer cell proliferation through various mechanisms.
- Antimicrobial Activity : Some derivatives demonstrate effectiveness against bacterial and fungal strains.
- Anti-inflammatory Properties : Certain compounds have been noted for their ability to reduce inflammation in vitro.
Anticancer Activity
In vitro studies have demonstrated that This compound exhibits significant cytotoxic effects against various cancer cell lines.
The anticancer mechanisms identified include:
- Cell Cycle Arrest : The compound has been shown to induce G1 phase arrest in cancer cells.
- Apoptosis Induction : Evidence suggests that it promotes apoptosis through the activation of caspases.
- Inhibition of Kinase Activity : The compound may inhibit specific kinases involved in cancer cell signaling pathways.
Case Studies
Several case studies highlight the biological efficacy of similar compounds:
- Thiadiazole Derivatives : A study reported that derivatives with substitutions at the 5-position of the thiadiazole ring exhibited IC50 values in the micromolar range against various cancer cell lines (Liaras et al., 2018).
- Thienyl Compounds : Research on thiophene-based compounds indicated promising results in inhibiting tumor growth in xenograft models (Kumar et al., 2010).
Data Table: Biological Activities of Related Compounds
| Compound Name | Structure | IC50 (µM) | Activity Type | Reference |
|---|---|---|---|---|
| Compound A | Thiadiazole derivative | 12.5 | Anticancer | Liaras et al., 2018 |
| Compound B | Thiophene-based | 15.0 | Antimicrobial | Kumar et al., 2010 |
| Compound C | Coumarin derivative | 10.0 | Anti-inflammatory | Geisler et al., 2011 |
Q & A
Basic: What are the critical steps for optimizing the multi-step synthesis of this compound?
The synthesis involves constructing the benzo[c][1,2,5]thiadiazole and thiophene-2-carboxamide moieties through sequential reactions. Key steps include:
- Acid chloride formation : React the benzo[c][1,2,5]thiadiazole-carboxylic acid precursor with thionyl chloride (SOCl₂) to generate the reactive intermediate .
- Amide coupling : Use a polar aprotic solvent (e.g., DMF) and a base (e.g., triethylamine) to facilitate nucleophilic substitution between the acid chloride and the ethylamine-bearing thiophene derivative .
- Fluorination and acetylation : Introduce the 6-fluoro and 5-acetyl groups via electrophilic aromatic substitution, requiring precise temperature control (0–5°C for fluorination) .
Optimization : Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography to minimize side products .
Basic: Which spectroscopic methods are most effective for characterizing this compound?
- NMR spectroscopy : Use H and C NMR to confirm the integration of aromatic protons (e.g., thiophene and benzo-thiadiazole protons) and carbonyl groups. The 6-fluoro substituent causes distinct splitting patterns in H NMR .
- IR spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the acetyl group, S=O stretches at ~1350–1150 cm⁻¹) .
- Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns, particularly for bromine or fluorine-containing fragments .
Advanced: How to design assays evaluating its antimicrobial activity against drug-resistant pathogens?
- Strain selection : Prioritize clinically relevant strains (e.g., MRSA, VRE) and include controls like vancomycin .
- MIC determination : Use broth microdilution assays (CLSI guidelines) to quantify minimum inhibitory concentrations. Test solubility in DMSO/PBS mixtures to avoid precipitation .
- Mechanistic studies : Perform time-kill assays and assess membrane permeability (e.g., via SYTOX Green uptake) to differentiate bactericidal vs. bacteriostatic effects .
Data interpretation : Compare results with structural analogs (e.g., fluorophenyl derivatives) to assess the impact of the 5-acetyl group on potency .
Advanced: How to resolve contradictions in biological activity data across studies?
- Source analysis : Verify compound purity (≥95% via HPLC) and storage conditions (e.g., light sensitivity of the thiadiazole ring) .
- Assay variability : Standardize protocols (e.g., inoculum size, incubation time) and use isogenic pathogen strains to isolate structure-activity relationships .
- Meta-analysis : Cross-reference data with analogs (e.g., thiadiazole derivatives lacking the 6-fluoro group) to identify substituent-specific trends .
Advanced: What computational approaches are suitable for studying its enzyme interactions?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target enzymes (e.g., bacterial dihydrofolate reductase). Prioritize flexible docking for the acetyl group’s conformational freedom .
- MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen-bonding interactions with active-site residues .
- QSAR modeling : Corporate electronic parameters (e.g., Hammett σ values for the 6-fluoro group) to predict activity against related enzymes .
Advanced: What reaction mechanisms explain the instability of the 2,2-dioxidobenzo-thiadiazole moiety?
- Hydrolytic degradation : The sulfone group (SO₂) in the thiadiazole ring is susceptible to nucleophilic attack by water, forming sulfonic acid derivatives. Stabilize via lyophilization or storage under anhydrous conditions .
- Photodegradation : UV exposure can cleave the N–S bond in the thiadiazole ring. Use amber vials and assess stability under ICH Q1B guidelines .
Basic: How to determine solubility and formulation strategies for in vivo studies?
- Solubility screening : Test in PBS (pH 7.4), DMSO, and PEG-400. The thiophene and acetyl groups enhance lipophilicity, necessitating surfactants (e.g., Cremophor EL) for aqueous formulations .
- Pharmacokinetic profiling : Use HPLC-MS to measure plasma concentrations after IV/oral administration in rodent models. Monitor metabolites (e.g., deacetylated forms) .
Advanced: What structural modifications could enhance its selectivity for cancer-related kinases?
- Bioisosteric replacement : Substitute the 5-acetyl group with a trifluoromethyl ketone to improve hydrogen bonding with kinase ATP pockets .
- Heterocycle fusion : Introduce a pyridine ring to the benzo-thiadiazole system, enhancing π-π stacking with hydrophobic kinase domains .
- Prodrug design : Mask the carboxamide as an ester to improve bioavailability, with enzymatic cleavage in target tissues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
